

# A Comprehensive Technical Guide to the Chemical Structure of Rauvomine B

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## Compound of Interest

Compound Name: *Rauvoyunine B*

Cat. No.: *B1153609*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Rauvomine B, a unique monoterpenoid indole alkaloid. It covers the compound's core chemical structure, elucidation, total synthesis, biological activity, and relevant experimental protocols, offering valuable insights for professionals in chemical synthesis and drug discovery.

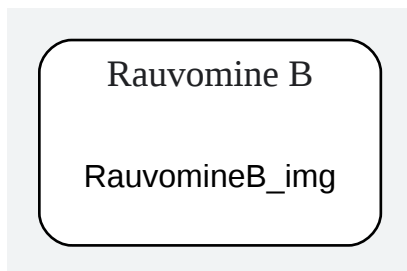
## Introduction: An Overview of Rauvomine B

Rauvomine B is a C18 normonoterpenoid indole alkaloid first isolated from the aerial parts of *Rauvolfia vomitoria*, a plant historically used in traditional medicine.<sup>[1][2][3]</sup> What sets Rauvomine B apart is its highly complex and unusual chemical architecture. It features a novel 6/5/6/6/3/5 hexacyclic ring system which includes a substituted cyclopropane ring.<sup>[2][4]</sup> This structural uniqueness makes it a significant target for total synthesis and a subject of interest for its biological properties. Preliminary studies have highlighted its notable anti-inflammatory activity.

## Chemical Structure and Properties

The structure of Rauvomine B was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, single-crystal X-ray diffraction, and electronic circular dichroism (ECD) calculations. It is classified as a sarpagine-type alkaloid but with significant modifications, including the absence of a C20-methylene group and the presence of a cyclopropane ring bridging C-16 and C-20.

## Structural Diagram



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Caption: Chemical Structure of Rauvomine B.

## Core Chemical Data

All quantitative data related to the fundamental properties of Rauvomine B are summarized below.

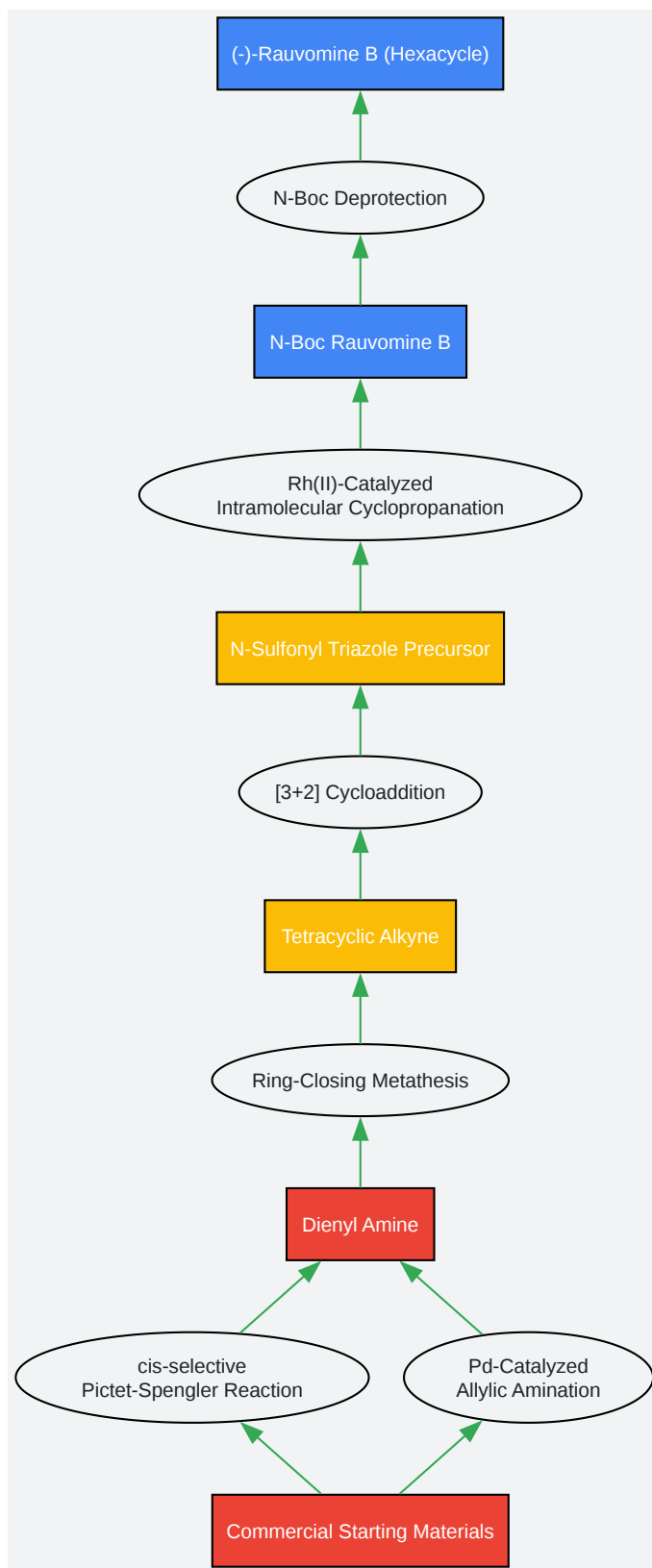
Property	Data	Reference
Molecular Formula	C <sub>18</sub> H <sub>18</sub> N <sub>2</sub> O	
Molecular Weight	278.355 g/mol	
Systematic Name	(2S,4S,5S,7S,9S)-7-methyl-8,18-diazahexacyclo[9.7.0.0 <sup>2</sup> , <sup>8</sup> .0 <sup>4</sup> , <sup>6</sup> .0 <sup>5</sup> , <sup>9</sup> .0 <sup>12</sup> , <sup>17</sup> ]octadeca-1(11),12,14,16-tetraene-5-carbaldehyde	
Other Name	20-Deethylidene-21β-methyl-16,20-cyclosarpagane-17-one	
InChI Key	GYGPQJKYSHDTTR-ATOTYPCFSA-N	
SMILES	<chem>C[C@H]1C2[C@@H]3C[C@@H]4N1--INVALID-LINK--[C@@]23C=O</chem>	

## Total Synthesis of (-)-Rauvomine B

The first total synthesis of (-)-Rauvomine B was a significant achievement, proceeding in 11 steps with an overall yield of 2.4% from commercial materials. The synthetic strategy was centered on a key strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor.

### Retrosynthetic Analysis

The synthesis plan involved simplifying the complex hexacyclic structure to a more accessible tetracyclic precursor. The key transformation was the formation of the cyclopropane ring from an N-sulfonyl triazole intermediate.



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Caption: Retrosynthetic analysis of (-)-Rauvomine B.

## Key Synthetic Steps

The successful synthesis route involved several critical bond-forming reactions:

- Palladium-catalyzed stereospecific allylic amination: This step was crucial for setting up the stereochemistry early in the synthesis.
- Cis-selective Pictet-Spengler reaction: This reaction efficiently constructed the core tetracyclic intermediate.
- Ring-closing metathesis: This was used to form one of the key rings in the precursor molecule.
- Strain-promoted intramolecular cyclopropanation: The final and most innovative step involved the conversion of an N-sulfonyl triazole into an  $\alpha$ -imino rhodium carbene, which then underwent cyclopropanation to form the unique 6/5/6/6/3/5 hexacyclic system of Rauvomine B.

## Biological Activity: Anti-inflammatory Properties

Alkaloids as a class of compounds are known for a wide range of biological activities. Rauvomine B has been identified as a potent anti-inflammatory agent. Its activity was evaluated against murine macrophages (RAW 264.7), where it demonstrated significant inhibition.

Compound	IC <sub>50</sub> Value ( $\mu$ M)	Target Cell Line
Rauvomine B	39.6	RAW 264.7
Celecoxib (Control)	34.3	RAW 264.7

Data sourced from Zeng et al. (2017) and Aquilina et al. (2024).

The inhibitory concentration (IC<sub>50</sub>) of Rauvomine B is comparable to that of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), highlighting its potential as a lead compound for developing new anti-inflammatory drugs.

## Experimental Protocols

Detailed experimental procedures are critical for the replication and extension of scientific findings. The protocols for the key synthetic step and the biological assay are outlined below.

### Protocol for Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol describes the one-pot, two-step process to convert the tetracyclic alkyne precursor to N-Boc protected Rauvomine B.

- **Triazole Formation:** To a solution of the alkyne precursor in toluene (PhMe), add copper(I) thiophene-2-carboxylate (CuTC) and a sulfonyl azide. Stir the reaction at room temperature until the alkyne is consumed (monitored by TLC).
- **Solvent Removal:** Concentrate the reaction mixture under reduced pressure to remove the toluene.
- **Cyclopropanation:** Dissolve the crude triazole intermediate in 1,2-dichloroethane (DCE). Add  $\text{Rh}_2(\text{OAc})_4$  (10 mol%) to the solution.
- **Heating:** Heat the reaction mixture to 80 °C for approximately 5 hours.
- **Hydrolysis:** After cooling, add a solution of  $\text{K}_2\text{CO}_3$  in methanol (MeOH) directly to the pot to facilitate in situ imine hydrolysis.
- **Purification:** After the reaction is complete, purify the crude product (N-Boc Rauvomine B) using column chromatography.

### Protocol for Anti-inflammatory Assay (RAW 264.7 Macrophage Inhibition)

This protocol is a general method for assessing the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

- **Cell Culture:** Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of

5% CO<sub>2</sub>.

- Cell Seeding: Seed the cells in 96-well plates at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Rauvomine B (or control compound) for 1 hour.
- LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
- Nitrite Measurement: Measure the production of nitric oxide (NO) by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
- Data Analysis: Construct a dose-response curve and calculate the IC<sub>50</sub> value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

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